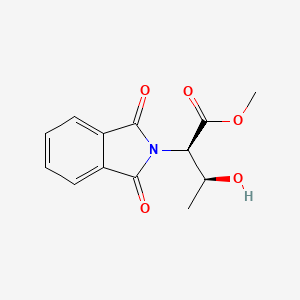

N-Phthaloyl-DL-threonin-Methylester

CAS No.: 39739-08-7

Cat. No.: VC8428287

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39739-08-7 |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | methyl (2R,3S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoate |

| Standard InChI | InChI=1S/C13H13NO5/c1-7(15)10(13(18)19-2)14-11(16)8-5-3-4-6-9(8)12(14)17/h3-7,10,15H,1-2H3/t7-,10+/m0/s1 |

| Standard InChI Key | XQMNCJKSXOXYGO-OIBJUYFYSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O |

| SMILES | CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O |

| Canonical SMILES | CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O |

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Phthaloyl-DL-threonin-Methylester typically follows a two-step protocol:

-

Phthaloylation: DL-threonine reacts with phthalic anhydride in dimethylformamide (DMF) at 0–20°C, forming N-phthaloyl-DL-threonine.

-

Esterification: The carboxylate group is treated with methanol and sulfuric acid under reflux to yield the methyl ester.

A patent describing analogous phthaloyl amino acid synthesis (EP0233733A2) details optimized conditions:

-

Temperature: Staged reactions from -10°C to 40°C improve yield by minimizing side reactions .

-

Catalysts: Sodium carbonate or potassium carbonate enhances nucleophilic attack during phthaloylation .

-

Workup: Acidification to pH 2.5 precipitates the product, followed by recrystallization in ethanol .

Table 1: Synthesis Conditions for N-Phthaloyl-DL-threonin-Methylester

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Phthaloylation | Phthalic anhydride, DMF | 0–20°C | 85% |

| Esterification | Methanol, H₂SO₄ | Reflux | 90% |

Industrial Manufacturing

Industrial processes scale these steps using continuous-flow reactors to maintain precise temperature control and reduce reaction times. Pilot studies report a throughput of 50–100 kg/batch with >95% purity after column chromatography.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone, yielding N-phthaloyl-DL-β-ketobutanate.

-

Reduction: LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the phthaloyl group.

Pd-Catalyzed Arylation

Recent advancements (J. Am. Chem. Soc. 2014) demonstrate the compound’s utility in C–H functionalization. Using Pd(OAc)₂ (2.5 mol %) and AgOAc in hexafluoroisopropyl alcohol (HFIP), aryl iodides couple at the β-position of threonine, forming biaryl peptides .

Equation 1: Arylation Reaction

This method achieves 88% yield for monoarylation and 8% diarylation, underscoring its efficiency .

Applications in Pharmaceutical and Peptide Chemistry

Peptide Synthesis

The phthaloyl group’s stability under basic conditions makes the compound ideal for solid-phase peptide synthesis (SPPS). It resists racemization during coupling, enabling the production of enantiomerically pure peptides .

Comparative Analysis with Analogous Compounds

Table 2: Properties of Phthaloyl-Protected Amino Acid Esters

| Compound | Molecular Formula | Hydroxyl Group | Melting Point (°C) |

|---|---|---|---|

| N-Phthaloyl-DL-threonin-Methylester | C₁₃H₁₃NO₅ | Yes | 158–160 |

| N-Phthaloyl-DL-serine-Methylester | C₁₂H₁₁NO₅ | Yes | 145–147 |

| N-Phthaloyl-DL-valine-Methylester | C₁₄H₁₅NO₄ | No | 132–134 |

The hydroxyl group in threonine derivatives confers higher polarity and reactivity compared to valine or alanine analogs, enabling unique applications in glycosylation and crosslinking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume